molecular formula C9H10N2O B13027160 {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol

{2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol

Cat. No.: B13027160
M. Wt: 162.19 g/mol
InChI Key: AKGLXTIPGWXEQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol is a versatile 7-azaindole derivative that serves as a key synthetic intermediate and scaffold in medicinal chemistry and drug discovery. The pyrrolo[2,3-b]pyridine core is a privileged structure in the design of targeted therapies, particularly as a bioisostere of purines in kinase inhibitor development . This compound is strategically functionalized with a hydroxymethyl group at the 4-position and a methyl group at the 2-position, making it a valuable building block for further chemical modifications via coupling reactions or for probing structure-activity relationships (SAR) . Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant therapeutic potential across multiple disease areas. Research has established its importance in the development of potent inhibitors for various kinase targets, including the Fibroblast Growth Factor Receptors (FGFR1-3) and the Colony Stimulated Factor 1 Receptor (CSF1R) . Furthermore, this core structure is found in FDA-approved drugs such as pexidartinib (CSF1R inhibitor) and vemurafenib (B-Raf inhibitor), highlighting its clinical relevance in oncology . Beyond oncology, the scaffold is being investigated for treating inflammatory conditions through the inhibition of Janus Kinases (JAK) and for respiratory diseases via Human Neutrophil Elastase (HNE) inhibition . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol

InChI

InChI=1S/C9H10N2O/c1-6-4-8-7(5-12)2-3-10-9(8)11-6/h2-4,12H,5H2,1H3,(H,10,11)

InChI Key

AKGLXTIPGWXEQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2N1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under controlled conditions . The reaction is usually carried out at elevated temperatures, around 50°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Cyclization of Precursors

  • Core Formation : A cyclization reaction using substituted pyridine or pyrrole derivatives as precursors is a common approach. For example, 7-azaindole derivatives are functionalized via regioselective chlorination followed by coupling reactions .

  • Methanol Group Introduction : The hydroxymethyl group at the 4-position is introduced through reduction of intermediate aldehydes or cyanides. A palladium-catalyzed cyanation followed by reduction (e.g., using NaBH₄ or LiAlH₄) is frequently employed .

Table 1: Representative Synthetic Steps

StepReaction TypeConditionsOutcomeSource
1CyclizationPd catalysis, 50–80°CFused pyrrolopyridine core
2CyanationKCN, Pd(OAc)₂, DMFIntroduction of nitrile group
3ReductionLiAlH₄, THFConversion of nitrile to hydroxymethyl

Functionalization Reactions

The compound’s reactivity is governed by its methanol group and electron-rich heterocyclic system.

Oxidation of the Methanol Group

  • The primary alcohol (–CH₂OH) can be oxidized to a carboxylic acid (–COOH) using strong oxidizing agents like KMnO₄ or CrO₃. This modification enhances water solubility and binding affinity in drug design .

Esterification and Etherification

  • Ester Formation : Reacting with acyl chlorides (e.g., acetyl chloride) in the presence of a base yields esters (e.g., –CH₂OAc), which are useful intermediates for prodrug formulations .

  • Ether Synthesis : Alkylation with alkyl halides (e.g., methyl iodide) under basic conditions generates ether derivatives .

Ring Functionalization

  • Electrophilic Substitution : The pyrrolopyridine ring undergoes electrophilic substitution at the 5- and 7-positions. For example, chlorination with SO₂Cl₂ introduces chlorine atoms, enabling further cross-coupling reactions .

  • Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aromatic groups, enhancing FGFR inhibitory activity .

Table 2: Reaction Outcomes for Functionalization

Reaction TypeReagentsProductApplicationSource
OxidationKMnO₄, H₂SO₄4-Carboxylic acid derivativeImproved solubility
EsterificationAcetyl chloride, pyridine4-Acetoxymethyl derivativeProdrug synthesis
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂5-Aryl-substituted analogEnhanced FGFR affinity

Mechanistic Insights

  • FGFR Inhibition : Structural modifications at the 4- and 5-positions directly impact binding to fibroblast growth factor receptors (FGFRs). The methanol group forms hydrogen bonds with Asp641 in FGFR1, while aryl substitutions at the 5-position enhance hydrophobic interactions with the kinase domain .

  • pH-Dependent Reactivity : The pyrrolopyridine nitrogen exhibits basicity (pKa ~5–6), influencing protonation states under physiological conditions and modulating biological activity.

Stability and Degradation

  • Hydrolytic Stability : The compound is stable in aqueous solutions at pH 4–7 but undergoes slow hydrolysis under strongly acidic or alkaline conditions, yielding pyrrolopyridine carboxylic acid derivatives .

  • Thermal Stability : Decomposition occurs above 200°C, primarily via cleavage of the hydroxymethyl group.

Scientific Research Applications

Inhibition of Fibroblast Growth Factor Receptors

Research indicates that {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol exhibits significant inhibitory activity against FGFRs. This mechanism is crucial for developing targeted therapies in oncology. The compound's ability to modulate FGFR signaling pathways positions it as a promising candidate for cancer treatment, particularly in tumors exhibiting aberrant FGFR activity.

  • Mechanism of Action :
    • The compound binds to FGFRs, inhibiting their activity and subsequently affecting downstream signaling pathways involved in cell proliferation.
    • Modifications to its structure can enhance binding affinity and inhibitory potency, highlighting the importance of structure-activity relationships in drug design.
  • Case Studies :
    • In vitro studies have demonstrated that derivatives of {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol with specific substitutions show improved FGFR inhibitory activity compared to the parent compound. For example, substitutions at the 5-position of the pyrrolopyridine ring have been reported to significantly enhance its efficacy against FGFRs.

Applications in Drug Development

The unique properties of {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol make it a valuable candidate for further research in drug development:

  • Cancer Therapeutics : Its role as an FGFR inhibitor suggests potential applications in treating cancers associated with FGFR dysregulation.
  • Drug Design : The compound serves as a lead structure for developing new therapeutic agents targeting FGFRs, with ongoing research aimed at enhancing its pharmacological profile through structural modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol can be contextualized by comparing it to related pyrrolopyridine derivatives. Below is a detailed analysis:

Structural Analogues with Modified Substituents

Compound Name Key Structural Features Molecular Weight (g/mol) Key Differences & Applications Reference
(2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol Methyl (C2), hydroxymethyl (C4) 162.17 Baseline compound; used in kinase inhibitor synthesis.
2-Cyclopentyl-4-(1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)benzoic acid Cyclopentyl (C2), phenyl (C2'), benzoic acid (C4) 426.50 Bulky substituents enhance binding to hydrophobic enzyme pockets; used as a calcium/calmodulin antagonist intermediate.
(2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid Boronic acid (C4) 175.98 Enables Suzuki-Miyaura cross-coupling reactions; critical for synthesizing biaryl drug candidates.
(4-{4-Chloro-1-methyl-2-[4-(piperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}phenyl)methanol Piperazinylphenyl (C2), chlorophenyl (C3) 432.95 Extended aromatic system improves affinity for GPCRs; explored in oncology.

Heterocyclic Variants

Compound Name Core Structure Molecular Weight (g/mol) Key Differences & Applications Reference
7H-Pyrrolo[2,3-d]pyrimidine-4-methanol Pyrrolopyrimidine 149.15 Pyrimidine ring increases hydrogen-bonding capacity; investigated as JAK3 inhibitors.
2-(1H-Pyrrolo[2,3-b]pyridin-4-yl)-3,4-dihydro-1H-isoquinoline Tetrahydroisoquinoline fusion 234.68 Fused ring system enhances metabolic stability; studied as MTH1 inhibitors.

Pharmacological and Physicochemical Properties

  • Solubility: The hydroxymethyl group in the target compound improves aqueous solubility compared to non-polar analogues like 2-cyclopentyl-4-(1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)benzoic acid .
  • Reactivity : The boronic acid derivative (CAS: 1014614-07-3) exhibits unique reactivity in cross-coupling reactions, unlike the hydroxymethyl variant .
  • Safety : The boronic acid analogue carries warnings for skin/eye irritation (H315/H319), while safety data for the target compound remains unspecified .

Biological Activity

{2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrrolopyridine family, characterized by a fused pyrrole and pyridine ring system. The methyl group at the 2-position and the methanol group at the 4-position contribute to its distinctive properties, making it a subject of interest in drug development, particularly for cancer therapies.

  • Molecular Formula : C9H10N2O
  • Molecular Weight : 162.19 g/mol
  • Structure : The compound features a fused pyrrole and pyridine ring system, which is critical for its biological activity.

Research indicates that {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol exhibits significant inhibitory activity against fibroblast growth factor receptors (FGFRs). FGFRs are crucial in various cellular processes, including proliferation and survival, particularly in cancer cells. The compound’s ability to inhibit these receptors positions it as a promising candidate for therapeutic applications in oncology.

Structure-Activity Relationship (SAR)

The biological activity of {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol can be significantly enhanced through structural modifications. For instance:

  • Substitutions at the 5-position of the pyrrolopyridine ring have been shown to improve binding affinity and inhibitory activity against FGFRs.
  • Variations in the methanol substituent can also influence potency.

Research Findings

A summary of key findings from various studies is presented in the table below:

StudyFindingsNotable Activities
Smolecule Inhibition of FGFRsPotent FGFR inhibitor with potential for cancer therapy
MDPI Structural modifications enhance activityImproved binding affinity with specific substitutions
Nature High-throughput screening identified related compoundsRelated analogs show varying MIC values against pathogens

Case Studies

  • Cancer Therapeutics : In studies focusing on cancer cell lines with aberrant FGFR signaling, {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol demonstrated potent inhibitory effects, leading to reduced cell proliferation and increased apoptosis in vitro.
  • Tuberculosis Research : A study investigated various analogs of pyrrolopyridine derivatives, including {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol, showing promising results against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) indicating potential for anti-tubercular activity .

Q & A

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodology :
  • Predict ADMET properties (SwissADME) to prioritize derivatives with optimal logP (-1 to 5) and solubility (>50 µM) .
  • Simulate metabolic pathways (CYP450 isoforms) using MetaSite to identify susceptible sites for oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.